盐酸(4-异丙氧苯基)肼

描述

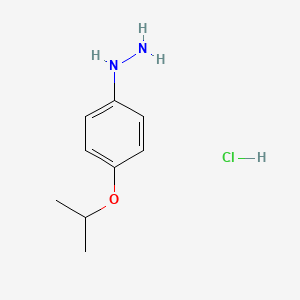

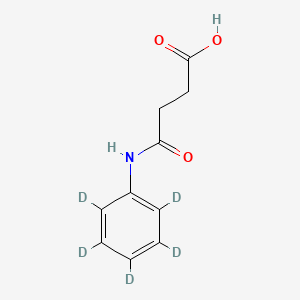

“(4-Isopropoxyphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C9H15ClN2O . It is a white to light yellow crystal powder and may be used in the preparation of 4-isopropylphenylhydrazine, via neutralization with NaOH .

Synthesis Analysis

The synthesis of “(4-Isopropoxyphenyl)hydrazine hydrochloride” involves several stages . The first stage involves the reaction of 4-(isopropoxy)aniline with hydrogen chloride in water at 0 - 20°C under an inert atmosphere . The second stage involves the reaction with sodium nitrite in water under an inert atmosphere with cooling . The third stage involves the reaction with tin (II) chloride dihydrate under an inert atmosphere .Molecular Structure Analysis

The molecular weight of “(4-Isopropoxyphenyl)hydrazine hydrochloride” is approximately 186.682 Da . The monoisotopic mass is 186.092377 Da .Physical And Chemical Properties Analysis

“(4-Isopropoxyphenyl)hydrazine hydrochloride” is a white to light yellow crystal powder . It is used in the preparation of 4-isopropylphenylhydrazine, via neutralization with NaOH .科学研究应用

单胺氧化酶抑制剂

盐酸(4-异丙氧苯基)肼与单胺氧化酶抑制剂 (MAOIs) 的研究有关。这些化合物,包括 1-异烟酰基-2-异丙基肼 (异烟肼) 等变体,在人体中表现出降压作用。尽管它们主要与体位性低血压有关,但这些抑制剂已显示出持续控制高血压的潜力,尽管过量服用后存在低血压持续的风险。它们的降压作用不能直接与其作为单胺氧化酶抑制剂的效力相关,这表明作用机制复杂 (Maxwell 等人,1960)。

安全和危害

Handling of “(4-Isopropoxyphenyl)hydrazine hydrochloride” should be done with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

(4-propan-2-yloxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7(2)12-9-5-3-8(11-10)4-6-9;/h3-7,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKJCMSHDQWJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Isopropoxyphenyl)hydrazine hydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)